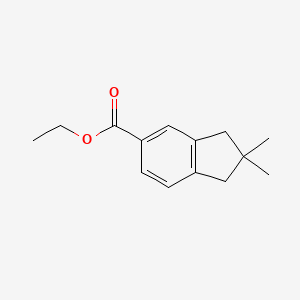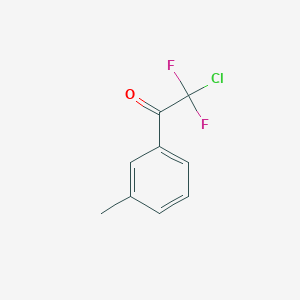
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is an organic compound with the molecular formula C9H7ClF2O It is a derivative of ethanone, featuring a chloro and two difluoro substituents on the alpha carbon, and a methylphenyl group on the beta carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with m-tolyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of 2-azido-2,2-difluoro-1-m-tolyl-ethanone or 2-thiocyanato-2,2-difluoro-1-m-tolyl-ethanone.
Reduction: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Similar structure but with three fluorine atoms instead of two fluorine and one chlorine.
2-Chloro-1-(m-tolyl)ethanone: Lacks the difluoro groups, making it less lipophilic.
2,2-Difluoro-1-(m-tolyl)ethanone: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is unique due to the presence of both chloro and difluoro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H7ClF2O |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 |
Clave InChI |
UNZGYSIEXJMXPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


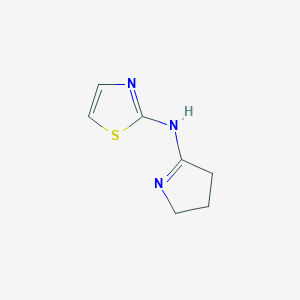
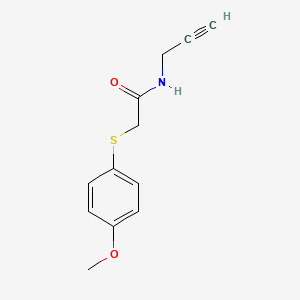
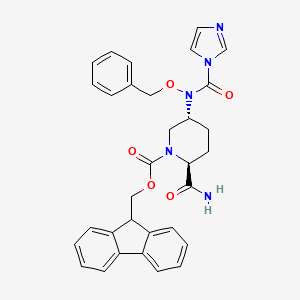
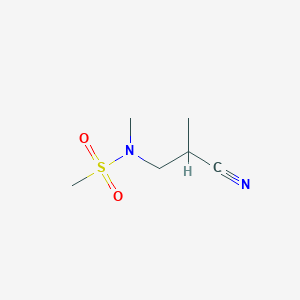
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)

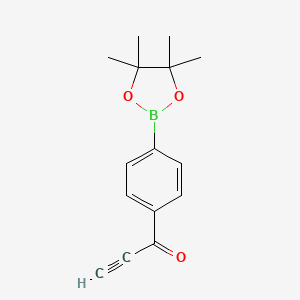
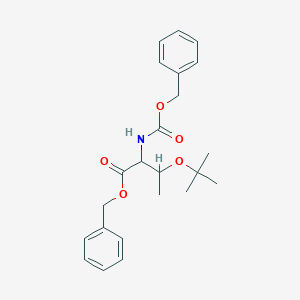

![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
